Formyl-d-tryptophan
Description
Contextualization within Tryptophan Metabolism Pathways
To understand the role of Formyl-D-tryptophan, it is essential first to contextualize it against the major metabolic routes of its L-isomer, L-tryptophan. In humans, approximately 95% of L-tryptophan is metabolized through the kynurenine (B1673888) pathway. nih.govwikipedia.org This pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which oxidize L-tryptophan to form N-formyl-L-kynurenine. nih.govahajournals.org This initial product is then rapidly converted to kynurenine, a central molecule that gives rise to numerous bioactive metabolites. nih.gov
The metabolism of D-tryptophan, by contrast, follows a different route in mammals. The key enzymes of the kynurenine pathway, such as TDO, are highly specific for the L-isomer and are unable to metabolize D-tryptophan. frontiersin.org Instead, D-tryptophan can be enzymatically converted to L-tryptophan by the action of D-amino acid oxidase (DAAO) and an aminotransferase. nih.gov this compound itself is not recognized as a natural intermediate in these pathways. It is primarily a synthetic compound, where the formyl group (CHO) is intentionally added to the indole (B1671886) nitrogen of D-tryptophan. peptide.com
| Feature | L-Tryptophan Pathway (Kynurenine Pathway) | D-Tryptophan Pathway |
|---|---|---|
| Primary Route | Major pathway, metabolizing >95% of free L-Trp. nih.govahajournals.org | Not a primary endogenous pathway in mammals. |
| Key Initiating Enzymes | Indoleamine 2,3-dioxygenase (IDO), Tryptophan 2,3-dioxygenase (TDO). nih.gov | D-amino acid oxidase (DAAO). nih.gov |
| Initial Metabolite | N-formyl-L-kynurenine. ahajournals.org | Can be converted to L-Tryptophan. nih.gov |
| Role of Formylated Compound | N-formyl-L-kynurenine is a natural, transient metabolite. | This compound is a synthetic derivative, not a natural metabolite. peptide.com |
Significance of this compound and its Metabolites in Biochemical Systems
The significance of this compound is twofold, stemming from its direct application in chemical synthesis and the biological importance of its parent compound, D-tryptophan, and its derivatives.
In biochemical synthesis, particularly solid-phase peptide synthesis (SPPS), the formyl group serves as a crucial protecting group for the indole nitrogen of the tryptophan sidechain. peptide.comacs.org This protection prevents unwanted side reactions during the peptide assembly process, ensuring the integrity of the final peptide product. peptide.compeptide.com Both Boc-L-Tryptophan and Boc-D-Tryptophan can be protected with a formyl group for this purpose. google.com
Biologically, while this compound is not a natural metabolite, its parent compound D-tryptophan and other D-tryptophan derivatives have demonstrated significant physiological roles. D-tryptophan is a product of microbial synthesis and is recognized for its immunomodulatory effects, helping to maintain intestinal balance. frontiersin.org Furthermore, D-tryptophan serves as a precursor for the synthesis of 1-methyl-D-tryptophan (also known as Indoximod), a notable inhibitor of the IDO1 enzyme, which has been investigated extensively in cancer therapy. frontiersin.orgresearchgate.net D-tryptophan has also been shown to play a role in managing conditions like atherosclerosis and osteoporosis by acting as a decoy substrate for mini-tryptophanyl-tRNA synthetase (mini-TrpRS). frontiersin.org
| Compound/Derivative | Area of Significance | Detailed Finding |
|---|---|---|
| This compound | Peptide Synthesis | Used as a building block with a formyl protecting group on the indole nitrogen to prevent side reactions. peptide.comgoogle.com |
| D-Tryptophan | Immunomodulation | Acts as a microbial metabolite that can regulate intestinal homeostasis and has been investigated for benefits in allergic conditions. frontiersin.org |
| 1-methyl-D-tryptophan (Indoximod) | Oncology / Immunotherapy | A D-tryptophan derivative that acts as an inhibitor of the IDO1 enzyme, a key target for cancer immunotherapy. frontiersin.orgresearchgate.net |
| D-Tryptophan | Atherosclerosis & Osteoporosis | Acts as a decoy substrate for the IFN-γ-induced mini-TrpRS, blocking downstream effects implicated in these conditions. frontiersin.org |
Overview of Key Research Domains Involving this compound
Research involving this compound and its related D-isomers is concentrated in several highly active and interconnected scientific fields.
Peptide Synthesis and Medicinal Chemistry: this compound is a valuable reagent for the synthesis of novel peptides. nih.gov By incorporating D-amino acids like this compound, chemists can create peptides that are more resistant to enzymatic degradation, potentially leading to more stable and effective therapeutic agents. Research in this area includes the design of tryptophan-containing dipeptide derivatives as antagonists for the formyl peptide receptor 1 (FPR1), which is involved in inflammatory processes. nih.gov
Oncology and Immunotherapy: This is arguably the most prominent research domain for D-tryptophan derivatives. The kynurenine pathway, initiated by the IDO1 enzyme, is often exploited by tumors to create an immunosuppressive microenvironment. nih.gov By developing inhibitors of IDO1, such as those derived from D-tryptophan, researchers aim to restore the immune system's ability to attack cancer cells. The development of Indoximod (1-methyl-D-tryptophan) is a prime example of this strategy. frontiersin.org
Microbiology and Gut Health: An emerging area of research focuses on the role of D-amino acids produced by the gut microbiota. D-tryptophan, as a bacterial metabolite, is being investigated for its ability to modulate host immune responses and influence intestinal health. frontiersin.org This research connects the microbiome to systemic health and disease, opening new avenues for understanding host-pathogen interactions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(2R)-2-formamido-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H12N2O3/c15-7-14-11(12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6-7,11,13H,5H2,(H,14,15)(H,16,17)/t11-/m1/s1 |
InChI Key |
RNEMLJPSSOJRHX-LLVKDONJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC=O |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Derivatization of Formyl D Tryptophan
Direct N-Formylation of Tryptophan
Direct N-formylation involves the introduction of a formyl group onto the nitrogen atom of the tryptophan indole (B1671886) ring. This process is often facilitated by acidic promoters and requires careful optimization of reaction conditions to achieve high yields and purity.
Various inorganic and organoelement halides have been assessed for their effectiveness as acidic promoters in the direct N(in)-formylation of tryptophan. Among the promoters evaluated, trimethylsilyl bromide (Me3SiBr) and phosphorus tribromide (PBr3) have been identified as highly efficient. nih.gov Due to its lower cost, PBr3 was selected for further optimization in laboratory-scale synthesis. nih.gov The scope of this method appears to be most effective for indoles that are substituted at the C-3 position. nih.gov
A key challenge in peptide synthesis is preventing side reactions with the indole nucleus of tryptophan. The reversible N-formylation of the tryptophan indole, a technique developed in the late 1960s and introduced into solid-phase peptide synthesis (SPPS) in 1972, remains a primary protection strategy, particularly in Boc/Bzl chemistry. researchgate.net The original procedure for N(in)-formylation involved treating tryptophan in anhydrous formic acid with HCl gas. researchgate.net
Table 1: Evaluation of Acidic Promoters for N(in)-Formylation of Tryptophan
| Acidic Promoter | Efficiency | Notes |
| Trimethylsilyl bromide (Me3SiBr) | High | |
| Phosphorus tribromide (PBr3) | High | More cost-effective than Me3SiBr. nih.gov |
| Hydrogen Chloride (HCl) gas | Effective | Used in the original N(in)-formylation procedure with anhydrous formic acid. researchgate.net |
The optimization of reaction conditions is crucial for maximizing the yield and purity of formyl-D-tryptophan. In the context of peptide synthesis, the formyl group serves as a protecting group for the indole ring. peptide.com This protection is important to prevent unwanted side reactions during the cleavage of other protecting groups. peptide.com
For instance, in Boc-SPPS (tert-Butyloxycarbonyl solid-phase peptide synthesis), the formyl group on the indole nitrogen of tryptophan protects the ring from modification by cationic species that can be released from other amino acid residues, such as arginine, during cleavage. peptide.com The formyl group is typically stable during the synthesis and can be removed under specific conditions. For example, it can be removed thiolytically during the final cleavage of the peptide from the resin or by using piperidine in dimethylformamide (DMF). peptide.com
A study focusing on the deprotection of the N(ind)-formyl group introduced N,N'-dimethylethylenediamine (DMEDA) as a new reagent. This reagent, when used in an aqueous solution at room temperature, achieved a 95% yield in the deprotection of the formyl group on tryptophan. nih.gov When applied to a model peptide, H-Phe-Trp(N(ind)-For)-Lys-Tyr-OH, it yielded the deprotected peptide in 91% yield. nih.gov
Table 2: Optimized Conditions for N-Formylation and Deprotection
| Step | Reagent(s) | Solvent | Temperature | Yield |
| Deprotection | N,N'-dimethylethylenediamine (DMEDA) | Water | Room Temperature | 95% nih.gov |
| Deprotection (Peptide) | N,N'-dimethylethylenediamine (DMEDA) | Water | Room Temperature | 91% nih.gov |
Synthesis of Nα-Protected-Nin-Formyl-D-Tryptophan Derivatives
In peptide synthesis, it is often necessary to protect the α-amino group of amino acids in addition to any reactive side chains. The use of Nα-protected-Nin-formyl-D-tryptophan derivatives is a common strategy.
The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group of amino acids. peptide.com Nα-Boc-Nin-formyl-D-tryptophan is a key building block in solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com The Boc group provides stability and reactivity, which is advantageous for creating bioactive peptides. chemimpex.com In Boc chemistry for peptide synthesis, protecting the indole nitrogen of tryptophan with a formyl group significantly reduces side reactions. peptide.com This derivative is particularly useful in the development of pharmaceuticals, including those for neurological disorders. chemimpex.com The use of Nα-Boc-Nin-formyl-D-tryptophan attached to a resin, such as a 4-oxymethylphenylacetamidomethyl (PAM) resin, facilitates efficient peptide synthesis and purification, leading to higher yields. chemimpex.com
The fluorenylmethyloxycarbonyl (Fmoc) group is another common Nα-protecting group, characterized by its base lability. wikipedia.org This property allows for its removal under mild basic conditions, typically with piperidine, without affecting acid-labile side-chain protecting groups. wikipedia.org Nα-Fmoc-Nin-formyl-L-tryptophan is a versatile derivative used in SPPS to create complex peptide sequences with high purity. chemimpex.com The combination of the Fmoc and formyl protecting groups allows for selective deprotection and modification during peptide synthesis. chemimpex.com Nα-Fmoc-Nin-Boc-D-tryptophan is another derivative that combines the features of both protecting groups, offering enhanced stability and solubility, which is beneficial in drug formulation. chemimpex.com
The indole side chain of tryptophan is a target for selective chemical modification to enhance the biological activity and physicochemical properties of peptides. nih.gov Late-stage functionalization of tryptophan residues in peptides can be achieved through various methods, including chemoenzymatic catalysis. nih.gov For instance, indole prenyltransferase (IPT) enzymes can be used to selectively modify the indole ring. nih.gov
Another approach involves the palladium-catalyzed synthesis of tryptophan derivatives. chim.it This method allows for the construction of the indole ring system within the side chain of an amino acid. chim.it The selective modification of the indole side chain of Nα-Boc-Nin-formyl-D-tryptophan facilitates the creation of complex peptide sequences for various therapeutic applications. chemimpex.com Photocatalytic methods have also been developed for the selective C–H functionalization of tryptophan and tryptophan-containing peptides under mild, visible-light irradiation. rsc.org
Table 3: Protecting Groups for Tryptophan Synthesis
| Protecting Group | Type | Cleavage Condition | Application |
| Formyl (For) | Side Chain (Indole N) | Thiolysis or Piperidine/DMF peptide.com | Protects indole ring from side reactions. peptide.com |
| Tert-Butyloxycarbonyl (Boc) | Nα-amino | Acidic (e.g., TFA) peptide.com | Standard in Boc-SPPS. peptide.com |
| Fluorenylmethyloxycarbonyl (Fmoc) | Nα-amino | Basic (e.g., Piperidine) wikipedia.org | Standard in Fmoc-SPPS. wikipedia.org |
Incorporation of this compound into Peptide Structures
This compound serves as a crucial component in the synthesis of complex peptide structures. Its unique chemical properties, particularly the formyl group protecting the indole nitrogen, allow for controlled and specific incorporation into peptide chains, minimizing undesirable side reactions.
Nα-Boc-Nin-formyl-D-tryptophan is a key amino acid derivative utilized in the field of peptide chemistry. semanticscholar.org The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and the formyl group on the indole nitrogen provide orthogonal protection, enhancing the compound's stability and reactivity during peptide synthesis. semanticscholar.orgresearchgate.net This dual protection allows for the selective deprotection of the α-amino group for chain elongation while the indole ring remains protected, preventing side reactions that can occur with unprotected tryptophan residues. researchgate.net This characteristic makes this compound an invaluable building block for creating complex and bioactive peptides, including those with therapeutic potential in areas like cancer treatment and neuropharmacology. semanticscholar.org The stability of the linkages it forms with other amino acids is a significant advantage in the design of peptide-based drugs. semanticscholar.org
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the artificial production of peptides. chemrxiv.org In this method, a peptide chain is assembled stepwise while one end is attached to an insoluble solid support. chemrxiv.orgbohrium.com The use of N-formyl protected tryptophan, such as Boc-Trp(For)-OH, has been a significant strategy, particularly in Boc-based SPPS, to minimize the degradation of the tryptophan residue during the repetitive acidolytic deprotection steps. researchgate.net
The general cycle of SPPS involves the following key steps:
Attachment: The C-terminal amino acid is anchored to a solid resin support. bohrium.com
Deprotection: The Nα-protecting group (e.g., Boc or Fmoc) of the attached amino acid is removed. chemrxiv.org
Coupling: The next protected amino acid is activated and coupled to the deprotected amino group of the growing peptide chain. chemrxiv.org
Washing: Excess reagents and by-products are washed away. bohrium.com
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. bohrium.com The N-in-formyl group on tryptophan is advantageous as it is stable to the acidic conditions used for Boc group removal and can also withstand basic conditions, providing true orthogonality in many synthetic schemes. researchgate.net
| SPPS Strategy | Protecting Group | Deprotection Reagent | Advantages of Using Formyl-Tryptophan |
| Boc-SPPS | Nα-Boc | Trifluoroacetic acid (TFA) | Prevents degradation of the indole ring during repetitive acid treatment. researchgate.net |
| Fmoc-SPPS | Nα-Fmoc | Piperidine | The formyl group is generally stable, though care must be taken under prolonged basic conditions. researchgate.net |
Intramolecular cyclization is a key strategy for transforming linear peptides into cyclic structures, which often exhibit enhanced stability, receptor affinity, and biological activity. While direct involvement of the formyl group of a formyltryptophyl residue in a cyclization reaction is not commonly reported, the presence of this residue within a peptide chain influences cyclization strategies. The electron-rich indole side chain of tryptophan itself is a versatile substrate for various cyclization reactions, often mediated by enzymes or chemical reagents. nih.gov
Challenges in peptide cyclization include side reactions such as dimerization and oligomerization, especially at high concentrations. bohrium.com The presence of a tryptophan residue, even when formyl-protected, can lead to side reactions like alkylation of the indole nucleus during final cleavage from certain solid supports, such as Wang resin. researchgate.netnih.gov Therefore, the choice of cyclization strategy and reaction conditions must be carefully considered to minimize by-product formation. Strategies for peptide cyclization generally involve the formation of an amide bond between the N- and C-termini or between side chains of amino acids.
| Cyclization Approach | Description | Potential Influence of Tryptophan |
| Head-to-Tail Cyclization | Formation of a peptide bond between the N-terminal amino group and the C-terminal carboxyl group. | The steric bulk of the tryptophan side chain can influence the preferred conformation for cyclization. |
| Side-Chain Cyclization | Formation of a covalent bond between the side chains of two amino acid residues within the peptide. | The indole ring of tryptophan can be a target for specific cross-linking chemistries. nih.gov |
| Oxidative Cyclization | Redox-based strategies can be used to form linkages, for instance, targeting the tryptophan indole ring. | The formyl group would need to be stable under the specific oxidative conditions used. |
The incorporation of tryptophan and its derivatives, including this compound, is a critical strategy in the development of bioactive peptides. Tryptophan-containing peptides derived from natural sources, such as milk proteins, have been shown to exhibit a range of biological activities, including antioxidant and antidiabetic properties. nih.govnih.gov
In the context of drug discovery, synthetic peptides containing tryptophan analogues are designed to interact with specific biological targets. For example, a series of tryptophan-containing dipeptides have been synthesized and evaluated as antagonists for the formyl peptide receptor 1 (FPR1), which is involved in inflammatory responses. researchgate.netnih.gov In these studies, derivatives such as N-benzoyl-Trp-Phe-OMe were identified as potent inhibitors of FPR1-mediated cellular responses. researchgate.netnih.gov The D-configuration of formyl-tryptophan can also be strategically used to enhance peptide stability against enzymatic degradation, a common approach in designing peptide-based therapeutics.
| Compound | Biological Target | Observed Activity | Reference |
| N-benzoyl-Trp-Phe-OMe | Formyl Peptide Receptor 1 (FPR1) | Potent dual inhibitor of superoxide (B77818) generation and elastase release. | researchgate.netnih.gov |
| Fmoc-(S,R)-tryptophan-containing dipeptide | Neutrophil Elastase | Selective inhibition of elastase release induced by fMLP. | researchgate.netnih.gov |
Design and Synthesis of Formyl-Tryptophan Analogues as Research Probes
The unique chemical structure of tryptophan allows for the design and synthesis of analogues that can serve as valuable research probes to investigate biological processes. nih.govpeptide.com For instance, tryptophan analogues have been developed to study the mechanism of enzymes like indoleamine-2,3-dioxygenase 1 (IDO1), which is implicated in tumor-mediated immune suppression. nih.govpeptide.com IDO1 catalyzes the oxidation of L-tryptophan to N-formyl-L-kynurenine. nih.govpeptide.com
In one study, a series of tryptophan analogues, including α,β-cyclopropyl tryptophan and β,β′-cyclopropyl tryptophan, were designed to intercept putative intermediates in the IDO1 catalytic cycle. nih.govpeptide.com While these specific compounds did not undergo metabolism by IDO1, they demonstrated functionally-relevant binding and inhibitory activity, providing a foundation for the development of more advanced mechanistic probes and potent IDO1 inhibitors. nih.govpeptide.com The synthesis of these analogues often involves multi-step chemical pathways, starting from protected amino acids like N-Boc serine or from indole derivatives. peptide.com
| Tryptophan Analogue | Intended Purpose | Synthetic Precursor Example | Key Synthetic Step |
| α,β-cyclopropyl tryptophan | Mechanistic probe for IDO1 | N-Boc serine | Cyclopropanation |
| β,β′-cyclopropyl tryptophan | Mechanistic probe for IDO1 | 3-indole acetonitrile | Cyclodialkylation |
These research probes are instrumental in elucidating enzymatic mechanisms and in the rational design of new therapeutic agents.
Iii. Enzymatic Formation and Metabolic Fate of N Formyl D Kynurenine
Indoleamine 2,3-Dioxygenase (IDO) Mediated Oxidation of D-Tryptophan
Indoleamine 2,3-dioxygenase (IDO1) is a monomeric, heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. wikipedia.orgnih.gov While its primary substrate is L-tryptophan, IDO exhibits a broad substrate specificity and can also effectively metabolize D-tryptophan. nih.gov
Catalytic Activity: D-Tryptophan to N-Formyl-D-Kynurenine Conversion
IDO catalyzes the oxidative cleavage of the indole (B1671886) ring of D-tryptophan to produce N-Formyl-D-kynurenine. nih.govnih.gov This dioxygenase reaction involves the insertion of both atoms of a molecule of oxygen (O₂) into the substrate. nih.govportlandpress.com The enzyme, found in various tissues outside the liver, thereby initiates the catabolism of D-tryptophan, which can be an important pathway given that D-tryptophan can replace L-tryptophan in animal diets. nih.govdtic.mil Early studies identified an enzyme system in the intestinal mucosa of rabbits capable of converting D-tryptophan to D-kynurenine, indicating that this metabolic capability has been long recognized. dtic.mil The formation of N'-formylkynurenine is the initial, rate-limiting step in this catabolic process. nih.govwikipedia.orgresearchgate.net
Comparative Substrate Specificity for D- and L-Tryptophan
A key feature of IDO is its ability to process both D- and L-enantiomers of tryptophan, which distinguishes it from the more substrate-specific enzyme, TDO. nih.gov However, the efficiency of this processing differs. For human IDO (hIDO), the catalytic rate (kcat) for both L- and D-tryptophan is similar, but the enzyme's affinity for D-tryptophan is significantly lower, as indicated by a much higher Michaelis constant (Km). nih.gov Specifically, the Km for D-tryptophan is 173 times higher than for L-tryptophan. nih.gov This suggests that at lower substrate concentrations, L-tryptophan is the preferred substrate. In contrast, L-tryptophan can act as an inhibitor of D-tryptophan oxidation. dtic.mil A marked substrate inhibition is observed with L-tryptophan at higher concentrations, a phenomenon not seen with D-tryptophan. acs.orgacs.org
| Substrate | Km (Michaelis Constant) | kcat (Catalytic Rate) | Relative Affinity Note |
|---|---|---|---|
| L-Tryptophan | Reference Value | Similar to D-Trp | High Affinity |
| D-Tryptophan | 173-fold higher than L-Trp | Similar to L-Trp | Low Affinity nih.gov |
Enzymatic Cofactor Requirements (e.g., Methylene (B1212753) Blue, Ascorbic Acid)
The catalytic activity of IDO is dependent on certain cofactors. Early in vitro studies using enzyme preparations from rabbit intestinal mucosa demonstrated that the conversion of D-tryptophan to D-kynurenine required the presence of methylene blue for maximal activity. dtic.mil Ascorbic acid (Vitamin C) also serves as an activator of the enzyme. acs.orgnih.gov Its role is to protect the ferrous iron (Fe²⁺) within the heme cofactor from auto-oxidation to the inactive ferric (Fe³⁺) state, thereby maintaining the enzyme in its catalytically active form. nih.gov
Role of Heme in IDO Catalysis
IDO is a heme-containing protein, and the ferrous heme group at its active site is central to its catalytic function. nih.govutsa.edunih.gov The heme iron is the site where molecular oxygen binds and is activated. utsa.edu The catalytic cycle is thought to begin with the formation of a ternary complex involving the ferrous enzyme, dioxygen, and the tryptophan substrate. utsa.edu The heme group facilitates the complex process of dioxygen insertion into the indole ring of tryptophan, leading to its cleavage. acs.orgnih.gov The enzyme's activity is directly dependent on the content of its ferrous heme. nih.gov
Regulation and Induction Mechanisms of IDO Activity
IDO activity is tightly regulated, primarily at the level of gene expression. researchgate.net It is not typically expressed constitutively in most cells but can be strongly induced by pro-inflammatory cytokines, with interferon-gamma (IFN-γ) being the most potent inducer. nih.govnih.govresearchgate.netnih.gov Other molecules, such as tumor necrosis factor-alpha (TNF-α) and interleukins, can also modulate its expression. nih.govresearchgate.netyoutube.com This induction by inflammatory signals links tryptophan metabolism directly to the immune response. researchgate.netspandidos-publications.com The expression of IDO allows for the local depletion of tryptophan, which can have significant immunomodulatory effects, including the suppression of T-cell proliferation. wikipedia.orgspandidos-publications.com The activity of the IDO enzyme can also be regulated by its substrate, L-tryptophan, which can suppress its induction by IFN-γ at the transcriptional level. nih.gov
Tryptophan 2,3-Dioxygenase (TDO) Involvement in D-Tryptophan Metabolism
Tryptophan 2,3-dioxygenase (TDO) is the other key enzyme that catalyzes the first step of the kynurenine pathway. wikipedia.orgmdpi.com Unlike the broadly specific IDO, TDO is known for being highly substrate-specific for L-tryptophan. nih.govfrontiersin.org TDO is a tetrameric heme protein primarily expressed in the liver, where it regulates systemic levels of tryptophan. portlandpress.comwikipedia.orgmdpi.com
Subsequent Enzymatic Hydrolysis of N-Formyl-D-Kynurenine
The formation of N-formyl-D-kynurenine is a critical step in the metabolism of D-tryptophan. Following its formation, this intermediate undergoes further enzymatic processing.
N-formyl-D-kynurenine is rapidly hydrolyzed to D-kynurenine by the enzyme arylformamidase (AFMID), also known as kynurenine formamidase. wikipedia.orgnih.govresearchgate.net This enzyme belongs to the hydrolase family and specifically acts on carbon-nitrogen bonds in linear amides. wikipedia.org The systematic name for this enzyme class is aryl-formylamine amidohydrolase. wikipedia.orgqmul.ac.uk
The reaction catalyzed by AFMID is as follows: N-formyl-L-kynurenine + H₂O ⇌ formate (B1220265) + L-kynurenine wikipedia.orgqmul.ac.ukenzyme-database.org
While much of the literature focuses on the L-isomer, the enzymatic activity for the conversion of D-tryptophan to D-kynurenine has been demonstrated in mammalian tissues, specifically in the intestinal mucosa of rabbits. dtic.mil This conversion implies the presence of a formamidase capable of acting on the N-formyl-D-kynurenine intermediate. dtic.mil Studies on mice with inactivated arylformamidase genes (Afmid/Tk-deficient mice) showed elevated plasma concentrations of formyl-kynurenine, kynurenine, and kynurenic acid, suggesting that AFMID is a key enzyme in this pathway. nih.gov However, the presence of residual formyl-kynurenine hydrolysis in these knockout mice suggests that other enzymes may also be capable of this conversion. nih.govresearchgate.net
Table 1: Nomenclature of Arylformamidase (AFMID)
| Type | Name |
|---|---|
| Accepted Name | arylformamidase |
| Systematic Name | aryl-formylamine amidohydrolase qmul.ac.uk |
| Other Common Names | kynurenine formamidase, formylase, formylkynureninase, formylkynurenine formamidase, formamidase I, formamidase II wikipedia.orgqmul.ac.ukgenome.jp |
| EC Number | 3.5.1.9 wikipedia.orgqmul.ac.uk |
Downstream Metabolites of the D-Kynurenine Pathway
Once D-kynurenine is formed, it can be further metabolized into several bioactive compounds. The kynurenine pathway is a major route for tryptophan catabolism, accounting for about 95% of its degradation. wikipedia.orgnih.gov The metabolites of this pathway have diverse physiological roles, including neuroprotective or neurotoxic effects and pro-oxidative or antioxidative activities. nih.govmdpi.com
An important downstream metabolite of D-kynurenine is kynurenic acid (KYNA). researchgate.net Research has shown that D-kynurenine can be efficiently converted to KYNA by D-amino acid oxidase (D-AAO). researchgate.net This provides an alternative biosynthetic route to the more widely studied conversion of L-kynurenine to KYNA by kynurenine aminotransferases (KATs). researchgate.netnih.gov
Other key metabolites in the broader kynurenine pathway, which may also be relevant to the D-kynurenine pathway, include:
Anthranilic Acid: Formed from the hydrolysis of kynurenine by kynureninase. nih.govmdpi.com
3-Hydroxykynurenine (3-HK): Produced by the action of kynurenine 3-monooxygenase (KMO). nih.govmdpi.com This metabolite is considered neurotoxic. researchgate.net
3-Hydroxyanthranilic Acid (3-HAA): Formed from the further transformation of 3-HK by kynureninase. mdpi.com
Quinolinic Acid (QA): A downstream neurotoxic metabolite that can act as an N-methyl-D-aspartate (NMDA) receptor agonist. nih.govmdpi.com
Nicotinamide Adenine (B156593) Dinucleotide (NAD+): The end product of the main kynurenine pathway, essential for cellular energy. wikipedia.orgresearchgate.net
Disruptions in the kynurenine pathway and the balance of its metabolites are associated with various health conditions, including neurological and psychiatric disorders. wikipedia.orgnih.gov
Table 2: Major Downstream Metabolites of the Kynurenine Pathway
| Metabolite | Precursor | Key Enzyme(s) | General Function/Significance |
|---|---|---|---|
| Kynurenic Acid (KYNA) | D-Kynurenine / L-Kynurenine | D-amino acid oxidase (D-AAO) / Kynurenine aminotransferases (KATs) researchgate.netnih.gov | Neuroprotective, NMDA receptor antagonist nih.govresearchgate.net |
| Anthranilic Acid | Kynurenine | Kynureninase nih.govmdpi.com | Intermediate in tryptophan metabolism |
| 3-Hydroxykynurenine (3-HK) | Kynurenine | Kynurenine 3-monooxygenase (KMO) nih.govmdpi.com | Neurotoxic, pro-oxidant properties researchgate.net |
| Quinolinic Acid (QA) | 3-Hydroxyanthranilic Acid | 3-hydroxyanthranilate 3,4-dioxygenase, and subsequent non-enzymatic cyclization nih.gov | Neurotoxic, NMDA receptor agonist nih.govnih.gov |
| Nicotinamide Adenine Dinucleotide (NAD+) | Quinolinic Acid | Quinolinate phosphoribosyltransferase and subsequent steps nih.gov | Essential coenzyme in redox reactions nih.gov |
Enzyme Kinetics and Mechanistic Studies of Formyl-D-Kynurenine Formation
The initial and rate-limiting step in the kynurenine pathway is the oxidative cleavage of the tryptophan indole ring to form N-formylkynurenine. researchgate.netnih.govresearchgate.net This reaction is catalyzed by two heme-containing dioxygenases: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). nih.govnih.gov
Studies on the enzymatic formation of D-kynurenine from D-tryptophan have been conducted using enzyme preparations from rabbit intestinal mucosa. dtic.mil These studies demonstrated that the conversion is an oxygen-dependent process. dtic.milnih.gov The reaction leading to D-kynurenine was essentially quantitative, with a stoichiometric relationship between the disappearance of D-tryptophan, oxygen uptake, and the formation of D-kynurenine and formate. dtic.mil
The enzyme system responsible for D-tryptophan oxidation showed a limited ability to act on L-tryptophan, with L-kynurenine being produced at about one-fifth the rate of D-kynurenine formation. dtic.mil Interestingly, the L-isomer acted as a competitive inhibitor of D-tryptophan oxidation. dtic.mil
Mechanistic studies on the formation of N-formylkynurenine by heme dioxygenases suggest a ring-opening mechanism rather than previously proposed Criegee or dioxetane mechanisms. nih.gov Labeling experiments using ¹⁸O₂ confirmed that the oxygen atoms incorporated into N-formylkynurenine originate from molecular oxygen. nih.gov
Kinetic parameters for the hydrolysis of N-formyl-L-kynurenine by kynurenine formamidase from Drosophila melanogaster have been determined, with a Kₘ of 0.32 ± 0.06 mM and a k꜀ₐₜ of 1584 ± 267 min⁻¹. nih.gov While these values are for the L-isomer, they provide an insight into the efficiency of this enzymatic step.
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| N-Formyl-D-kynurenine |
| D-Kynurenine |
| Formate |
| D-Tryptophan |
| Kynurenic acid |
| Anthranilic acid |
| 3-Hydroxykynurenine |
| 3-Hydroxyanthranilic acid |
| Quinolinic acid |
| Nicotinamide adenine dinucleotide |
| L-Tryptophan |
| L-Kynurenine |
| N-Formyl-L-kynurenine |
| Formylanthranilic acid |
Iv. Biological and Immunological Significance of Formyl D Tryptophan Metabolites
Modulation of Host-Microbiota Interactions through Tryptophan Metabolism
The gut microbiota plays a pivotal role in tryptophan metabolism, directly and indirectly influencing the availability and conversion of this amino acid into various bioactive compounds. mdpi.comunite.it These metabolites serve as crucial signaling molecules in the communication between the host and its resident microbes, thereby shaping intestinal homeostasis and immune function. nih.govfrontiersin.org
Recent research has highlighted the intricate relationship between dietary tryptophan, microbial metabolism, and host health. Microbial metabolism of tryptophan is essential, as gut bacteria can compete with the host for tryptophan utilization. unimi.it This competition and the subsequent production of metabolites by the microbiota are critical for maintaining gut health and local immunity. unimi.it
Metabolites derived from tryptophan play a crucial role in maintaining intestinal homeostasis. mdpi.com D-tryptophan, acting as a bacterial metabolite, has been identified as an immunomodulatory substance that helps regulate this balance. frontiersin.org It contributes to the protection of the intestinal epithelium and the modulation of local immunity. frontiersin.orgunimi.it For example, D-tryptophan has been shown to prevent the development of experimental colitis by eliminating specific intestinal microbes. frontiersin.org
The aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, is a key mediator in the communication between the gut microbiota and the host immune system. mdpi.comfrontiersin.org Many tryptophan metabolites, including those derived from microbial metabolism, can act as ligands for AhR. nih.govresearchgate.net Activation of AhR by these metabolites is instrumental in regulating intestinal inflammation and promoting the integrity of the mucosal barrier, in part through the production of cytokines like IL-22. oup.comfrontiersin.orgfrontiersin.org Indole (B1671886) derivatives produced by gut bacteria from tryptophan can enhance the intestinal barrier function by promoting IL-22 production through AhR expressed on innate lymphoid cells. oup.com
Immunomodulatory Properties of Kynurenine (B1673888) Pathway Metabolites
The kynurenine pathway is the primary route for tryptophan degradation in the body, accounting for the metabolism of approximately 95% of dietary tryptophan. nih.gov This pathway generates a variety of bioactive metabolites, collectively known as kynurenines, which have significant immunomodulatory effects. frontiersin.orgnih.gov
The initial and rate-limiting step of the kynurenine pathway is the conversion of tryptophan to N-formylkynurenine. nih.govbiorxiv.org This reaction is catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). nih.gov Importantly, IDO can metabolize both L-tryptophan and D-tryptophan, producing N-formyl-L-kynurenine and N-formyl-D-kynurenine, respectively. ebi.ac.ukhmdb.ca N-formylkynurenine is subsequently hydrolyzed to kynurenine by formamidase. nih.govtaylorandfrancis.com While often viewed as a transient precursor, N-formylkynurenine is emerging as a metabolite with its own biological activities. biorxiv.org In HIV-infected patients, for example, increased IDO-1 activity leads to the transformation of tryptophan to N-formyl-D-kynurenine, which has been shown to inhibit TH17 cells, important for gut homeostasis. scholasticahq.com
Table 1: Key Enzymes in the Initial Steps of the Kynurenine Pathway
| Enzyme | Substrate(s) | Product(s) | Role |
| Indoleamine 2,3-dioxygenase (IDO) | L-tryptophan, D-tryptophan | N-formyl-L-kynurenine, N-formyl-D-kynurenine | Rate-limiting step in extrahepatic tissues; activated by inflammation. nih.govebi.ac.ukbevital.no |
| Tryptophan 2,3-dioxygenase (TDO) | L-tryptophan | N-formyl-L-kynurenine | Primarily in the liver; regulated by corticosteroids and tryptophan levels. nih.gov |
| Formamidase | N-formylkynurenine | Kynurenine | Hydrolyzes the formyl group from N-formylkynurenine. nih.govtaylorandfrancis.com |
The kynurenine pathway is a critical regulator of immune tolerance. frontiersin.orgnih.gov The activation of IDO and the subsequent production of kynurenine and other downstream metabolites create an immunosuppressive environment. frontiersin.orgcpn.or.kr This is achieved through several mechanisms, including the depletion of the essential amino acid tryptophan, which is necessary for T-cell proliferation, and the direct immunomodulatory effects of the kynurenine pathway metabolites themselves. frontiersin.orgmdpi.com
Kynurenine and its derivatives can activate the aryl hydrocarbon receptor (AhR), which is expressed in various immune cells. mdpi.comfrontiersin.org This activation plays a role in the generation of regulatory T cells (Tregs), which are crucial for maintaining self-tolerance and preventing autoimmune reactions. nih.govfrontiersin.org The degradation of tryptophan and the accumulation of kynurenines in the local environment suppress the activity of effector immune cells like natural killer cells and antigen-presenting cells. nih.gov This contributes to the establishment of long-term immune tolerance and the control of inflammatory responses. frontiersin.orgnih.gov
Tryptophan metabolites, including those from the kynurenine pathway, have profound effects on the function and regulation of various immune cells. nih.gov The activation of IDO in antigen-presenting cells, such as dendritic cells and macrophages, is a key mechanism of immune modulation. mdpi.com
The catabolic products of tryptophan can influence the differentiation and activity of T cells. frontiersin.org For instance, the local depletion of tryptophan and the presence of kynurenine can promote the differentiation of naive T cells into immunosuppressive Tregs. frontiersin.orgumcg.nl Kynurenine, the central metabolite of the pathway, can induce apoptosis in Th1 cells and natural killer cells, further contributing to an immune-suppressive state. cpn.or.kr Metabolites such as kynurenine can also modulate the function of dendritic cells, leading to a tolerogenic phenotype that promotes Treg differentiation. nih.gov Furthermore, microbial tryptophan metabolites like indole and its derivatives can directly regulate the function of innate immune cells, including neutrophils, dendritic cells, and macrophages. nih.gov
Table 2: Immunomodulatory Effects of Tryptophan Metabolites
| Metabolite | Source | Effect on Immune Cells |
| D-Tryptophan | Microbial synthesis | Modulates gut microbiota, may reduce Th2 differentiation. frontiersin.orgersnet.org |
| N-Formyl-D-kynurenine | IDO metabolism of D-tryptophan | Inhibits Th17 cells. scholasticahq.com |
| Kynurenine | Kynurenine Pathway | Promotes Treg differentiation via AhR, suppresses effector T cells and NK cells. frontiersin.orgcpn.or.krnih.gov |
| Indole and derivatives | Microbial metabolism of tryptophan | Regulate differentiation and function of dendritic cells, neutrophils, and macrophages; promote IL-22 production via AhR. oup.comnih.gov |
Interactions with Formyl Peptide Receptors (FPRs)
Formyl Peptide Receptors (FPRs) are a class of G protein-coupled receptors that play a crucial role in mediating host defense and inflammatory responses. researchgate.net They are expressed on various immune cells and are key regulators of the inflammatory environment. researchgate.net The development of antagonists for these receptors, particularly FPR1, represents a promising therapeutic strategy for managing neutrophil-mediated inflammatory diseases. researchgate.netresearchgate.net
Research has focused on the design and synthesis of tryptophan-containing dipeptide derivatives as potential FPR1 antagonists. researchgate.netrsc.org Initial studies identified an Fmoc-(S,R)-tryptophan-containing dipeptide derivative that selectively inhibited neutrophil elastase release. researchgate.netrsc.org To enhance this pharmacological activity, a series of new tryptophan-containing dipeptides were synthesized and evaluated. researchgate.netrsc.org
The synthesis of these derivatives often involves multi-step schemes. For example, N-(N-aroyl-L-tryptophanyl)-D-phenylalanine methyl esters and their analogs have been prepared to explore different structural variations. google.com These synthetic approaches allow for systematic modifications of the dipeptide scaffold to investigate their biological activity in human neutrophils. researchgate.netresearchgate.net The goal of this synthetic effort is to develop potent and selective FPR1 antagonists that could serve as lead compounds for new anti-inflammatory drugs. researchgate.net
Structure-activity relationship (SAR) studies have provided critical insights into the features required for potent FPR1 antagonism. researchgate.net Investigations into a dipeptide scaffold structurally related to the natural product aurantiamide (B48237) revealed that the absolute configuration of the amino acids is crucial; a (2R,2'S) configuration was preferred for achieving potent and selective FPR1 antagonism. researchgate.net
Further studies concluded that the fragment N-benzoyl-Trp-Phe-OMe is a highly suitable core structure for effective interaction with FPR1. researchgate.netrsc.org Modifications to the terminal fragments of the dipeptide molecule have shown that the size of the substituents can significantly influence the interaction with the receptor. researchgate.net These dipeptide derivatives act as antagonists in human neutrophils, effectively inhibiting chemotaxis induced by formyl peptides. researchgate.net
Based on these findings, several compounds exhibited significant inhibitory effects on both superoxide (B77818) anion generation and neutrophil elastase release in human neutrophils stimulated by the FPR1 agonist formyl-l-methionyl-l-leucyl-l-phenylalanine (FMLP). rsc.org
Table 1: Inhibitory Effects of Tryptophan-Containing Dipeptide Derivatives on Neutrophil Responses
| Compound | IC50 for Superoxide Anion (O₂⁻) Generation (μM) | IC50 for Elastase Release (μM) |
|---|---|---|
| 3 | 0.23 | 0.60 |
| 6 | 1.88 | 2.47 |
| 19a | 1.87 | 3.60 |
| 24a | 0.12 | 0.37 |
| 24b | 1.32 | 1.03 |
Data sourced from Hwang et al., 2013. rsc.org
Contributions to Neurotransmitter Activity and Neurological Pathways (via Kynurenine Pathway)
The kynurenine pathway (KP) is the primary metabolic route for the essential amino acid tryptophan, catabolizing approximately 95% of it. frontiersin.org This pathway is integral to inflammation, immune response, and excitatory neurotransmission. frontiersin.org While much of the research focuses on L-tryptophan, evidence shows that D-tryptophan is also metabolized via the kynurenine pathway in both the brain and periphery. researchgate.net The initial step involves the conversion of tryptophan to N-formyl-kynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). frontiersin.orgfrontiersin.org N-formyl-kynurenine is then metabolized to L-kynurenine (KYN), a central metabolite in the pathway. frontiersin.orgnih.gov
The kynurenine pathway generates several neuroactive metabolites that can have opposing effects. frontiersin.orgjournaltxdbu.com These metabolites, collectively known as kynurenines, can modulate glutamatergic neurotransmission, primarily through their interactions with the N-methyl-D-aspartate (NMDA) receptor. frontiersin.orgpensoft.net The balance between neurotoxic and neuroprotective metabolites is critical for neuronal health. journaltxdbu.com
Neurotoxic Metabolites : Quinolinic acid (QUIN) is a key neurotoxic metabolite that acts as an agonist of the NMDA receptor, leading to excitotoxicity and neuronal death at elevated concentrations. frontiersin.orgpensoft.net The production of neurotoxic metabolites like quinolinic acid is favored during inflammatory conditions, which upregulate key enzymes in the pathway. frontiersin.org
Neuroprotective Metabolites : In contrast, kynurenic acid (KYNA) is considered neuroprotective. frontiersin.orgjournaltxdbu.com It functions as an antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor, thereby reducing excitotoxic damage. pensoft.net
Dysregulation of the kynurenine pathway can lead to an imbalance between these neurotoxic and neuroprotective metabolites, a condition linked to the pathogenesis of numerous neurodegenerative and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. frontiersin.orgpensoft.netmdpi.com This imbalance is considered a common pathological mechanism in various inflammatory and neurodegenerative diseases. frontiersin.org Therefore, modulating the kynurenine pathway to either decrease quinolinic acid levels or increase kynurenic acid levels is being explored as a therapeutic strategy to mitigate neuronal damage. journaltxdbu.com
Table 2: Compound Names Mentioned in Article
| Compound Name |
|---|
| Formyl-d-tryptophan |
| N-formyl-l-kynurenine |
| Fmoc-(S,R)-tryptophan |
| N-(N-aroyl-L-tryptophanyl)-D-phenylalanine methyl ester |
| Aurantiamide |
| N-benzoyl-Trp-Phe-OMe |
| Formyl-l-methionyl-l-leucyl-l-phenylalanine (FMLP) |
| L-tryptophan |
| D-tryptophan |
| L-kynurenine (KYN) |
| Quinolinic acid (QUIN) |
| Kynurenic acid (KYNA) |
V. Advanced Analytical and Structural Characterization of Formyl D Tryptophan
Spectroscopic Analysis
Spectroscopy is fundamental in elucidating the structural features of Formyl-D-tryptophan. Techniques such as Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy offer distinct insights into its electronic and atomic structure.
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The indole (B1671886) chromophore of tryptophan has a characteristic absorption spectrum that is altered upon modification. The oxidation of tryptophan to N-formylkynurenine (NFK), a related compound involving the opening of the indole ring, results in a significant shift in its UV-Vis absorption profile. While tryptophan exhibits absorption maxima around 280 nm, NFK shows a distinct absorption peak at approximately 321 nm in water. researchgate.net In some reactions involving Nα-formyltryptophan, a new absorption peak has been observed appearing at 362 mµ, indicating a structural transformation. cdnsciencepub.com
Table 1: UV-Vis Absorption Maxima of Tryptophan and a Key Oxidation Product
| Compound | Solvent | Absorption Maximum (λmax) |
| Tryptophan | Water | ~280 nm |
| N-formylkynurenine (NFK) | Water | ~321 nm |
| N-formylkynurenine (NFK) | 50% Acetonitrile, 0.1% TFA | ~315 nm |
| Data sourced from studies on tryptophan and its derivatives. researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement and chemical environment of nuclei within a molecule. For this compound, ¹H NMR and ¹³C NMR spectra are used to confirm its structure. In ¹H NMR, the presence of the formyl group introduces a characteristic signal for the aldehyde proton, which can be observed, for instance, around δ = 9.74 ppm, while its reaction to form an imine can be tracked by the appearance of a new signal around δ = 8.13 ppm. researchgate.net The signals for the protons on the indole ring and the amino acid backbone provide further structural confirmation. While comprehensive spectral data for the pure D-enantiomer is not widely available in public repositories, data for N-Formyl-dl-tryptophan and related derivatives confirm these structural features. nih.govspectrabase.com
Table 2: Predicted Chemical Shifts in NMR Spectra for Formyl-tryptophan Derivatives
| Nucleus | Functional Group | Predicted Chemical Shift (δ) |
| ¹H | Formyl Proton (-CHO) | ~8.2 - 9.8 ppm |
| ¹H | Indole N-H | ~10.8 - 11.0 ppm |
| ¹H | Amide N-H | ~8.0 - 8.5 ppm |
| ¹H | Aromatic Protons | ~7.0 - 7.8 ppm |
| ¹³C | Carbonyl Carbon (-COOH) | ~170 - 175 ppm |
| ¹³C | Formyl Carbon (-CHO) | ~160 - 165 ppm |
| ¹³C | Indole Ring Carbons | ~110 - 138 ppm |
| Note: These are approximate chemical shift ranges based on data for related structures. researchgate.netspectrabase.comnp-mrd.org |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structure of this compound and for identifying its related oxidative modifications.
The oxidation of tryptophan can lead to several products, including N-formylkynurenine (NFK). Electrospray ionization mass spectrometry (ESI-MS) is commonly used to identify these modifications. researchgate.net The formation of NFK from tryptophan results in a characteristic mass increase of 32 Da due to the addition of two oxygen atoms. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) is then employed to fragment the parent ion and confirm the structure of the modification. For example, in positive ESI-MS, the protonated molecule of NFK appears at a mass-to-charge ratio (m/z) of 237. acs.orgd-nb.info This technique is crucial for unambiguously assigning the modification to a specific tryptophan residue within a peptide or protein. researchgate.net
Table 3: Common Oxidative Modifications of Tryptophan Detected by Mass Spectrometry
| Modification | Mass Change (Da) | Description |
| Hydroxytryptophan (Wox1) | +16 | Addition of one oxygen atom. |
| Kynurenine (B1673888) (KYN) | +4 | Cleavage of the indole ring with a net addition of O and loss of CH. |
| N-formylkynurenine (NFK/Wox2) | +32 | Addition of two oxygen atoms and cleavage of the indole ring. |
| Hydroxy-N-formylkynurenine (NFKox1) | +48 | Combination of NFK and hydroxylation. |
| Data compiled from studies on protein oxidative modifications. nih.govmdpi.com |
A critical challenge in proteomics and metabolomics is distinguishing genuine post-translational modifications from artifacts introduced during sample handling and analysis. The oxidation of tryptophan residues to Kynurenine (KYN) and N-formylkynurenine (NFK) can occur artificially, particularly during protein separation by SDS-PAGE. nih.govresearchgate.net
Studies have shown that when antibodies, which are not typically expected to have oxidized tryptophan, were analyzed after in-gel digestion, extensive modification to NFK and KYN was observed. nih.gov However, when the same antibodies were digested in-solution without electrophoresis, the tryptophan residues remained unmodified. nih.gov This indicates that the oxidative modifications can be artifacts of the gel electrophoresis and staining process.
Additionally, artificial oxidation can occur during the electrospray ionization (ESI) process in the mass spectrometer. This "in-source" oxidation can often be identified because the oxidized and unoxidized forms of a peptide co-elute, presenting identical retention times in the liquid chromatography profile. mdpi.comchromatographyonline.com Therefore, careful experimental design and data interpretation are essential to confirm that observed this compound or related oxidative products are of biological origin and not chemical artifacts. nih.govmdpi.com
Chromatographic Purity and Separation Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis, purification, and purity assessment of this compound. It allows for the separation of the target compound from starting materials, byproducts, and other impurities.
Reverse-phase HPLC (RP-HPLC) is commonly used, where separation is based on the differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. rsc.org The purity of D-tryptophan and its derivatives is often specified to be ≥98.0% as determined by HPLC. sigmaaldrich.com
For separating enantiomers, such as D- and L-tryptophan, chiral HPLC is required. google.com This technique uses a chiral stationary phase to resolve the two forms. Furthermore, HPLC coupled with fluorescence detection (HPLC-FLD) provides a highly sensitive method for quantifying tryptophan and its derivatives. europa.eu The natural fluorescence of the indole ring allows for detection at specific excitation and emission wavelengths, typically around 280 nm and 356 nm, respectively. europa.eu
Table 4: Example HPLC Method Parameters for Tryptophan Analysis
| Parameter | Description |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm) |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Formic Acid or TFA in Acetonitrile |
| Detection | UV (e.g., 254 nm or 280 nm) or Fluorescence (Ex: 280 nm, Em: 356 nm) |
| Flow Rate | Typically 1.0 mL/min |
| Analysis Type | Gradient elution for separating complex mixtures |
| Parameters are typical for the analysis of tryptophan and related compounds. rsc.orgeuropa.eusrce.hr |
Conformational Analysis of this compound Derivatives
The three-dimensional structure of this compound and its derivatives is critical to its function, influencing how it interacts with biological targets. Conformational analysis explores the spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds. A combination of computational and experimental techniques is employed to map the potential energy surface and identify stable conformers.
Computational methods are powerful tools for exploring the vast conformational space of flexible molecules like this compound derivatives. A common approach involves using genetic algorithms to perform a global search for low-energy structures on the potential energy surface (PES). nih.gov This initial exploration is often followed by more precise geometry optimizations using electronic structure calculations, such as Density Functional Theory (DFT) methods (e.g., B3LYP/6-31G+(d)). nih.govderpharmachemica.com These calculations help to refine the structures and energies of the various conformers. For the related N-formyl-L-tryptophanamide, such analyses have revealed that the most stable conformer features a folded backbone stabilized by a strong C7 intramolecular hydrogen bond between the formyl group's carbonyl oxygen and the amine hydrogen of the amide. nih.gov Further stabilization can arise from interactions between the formyl oxygen and a C-H group on the pyrrole (B145914) ring, as well as between the N-terminus hydrogen and the indole ring. nih.gov
Experimental validation and further structural elucidation are typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. One- and two-dimensional NMR experiments can determine the solution structure and the populations of different side-chain rotamers. nih.gov Key parameters derived from ¹H NMR spectra, such as vicinal proton-proton scalar couplings (³JHH), provide information about the dihedral angles between coupled protons, which is directly related to the conformation of the molecule's backbone and side chain based on the Karplus relationship. beilstein-journals.org For instance, in studies of cyclic hexapeptides containing tryptophan, NMR has been used to identify single backbone conformations and quantify the populations of different tryptophan side-chain (χ1) rotamers. nih.gov
The table below summarizes theoretical conformational data for a related model compound, N-formyl-tryptophanamide, which illustrates the types of stable structures identified through computational analysis. nih.govderpharmachemica.com
| Conformer | Backbone Dihedral Angles (φ, ψ) | Key Stabilizing Interaction | Relative Energy (kcal/mol) |
|---|---|---|---|
| γL(g+g+) | ~ (-75°, +70°) | C7 Intramolecular H-Bond | 0.00 |
| βL(t,g+) | ~ (-150°, +75°) | Extended Backbone | +1.25 |
| γD(g-g-) | ~ (+75°, -70°) | C7 Intramolecular H-Bond | +2.10 |
Biophysical Studies on Interactions with Biological Membranes
The interaction of tryptophan residues with biological membranes is crucial for the structure, stability, and function of many membrane proteins. mdpi.com Tryptophan, along with tyrosine, is frequently found at the membrane-water interface, where it acts as an anchor. mdpi.comnih.gov Biophysical studies on this compound and its analogs aim to elucidate the molecular details of these interactions, including insertion depth, orientation within the bilayer, and the role of specific chemical groups like the formyl moiety.
Fluorescence spectroscopy is a highly sensitive technique for probing the local environment of the tryptophan indole ring. When a tryptophan derivative moves from an aqueous environment to the more hydrophobic interior of a lipid bilayer, its intrinsic fluorescence often exhibits a blue shift (a shift to a shorter wavelength) in the emission maximum and an increase in quantum yield. researchgate.net Studies on a mutant signal peptide where a valine was replaced by tryptophan showed that interaction with phospholipid vesicles caused a distinct blue shift and increased fluorescence intensity, indicating the tryptophan moiety entered a more hydrophobic environment. researchgate.net Furthermore, the magnitude of these changes was more pronounced in the presence of negatively charged lipids like phosphatidylglycerol (PG) or cardiolipin (B10847521) (CL) compared to the neutral phosphatidylcholine (PC), suggesting a role for electrostatic interactions. researchgate.net
Circular Dichroism (CD) spectroscopy is another valuable tool, used to assess the secondary structure of peptides upon interaction with membranes. For tryptophan-containing peptides like WALP, which have two tryptophan residues flanking a hydrophobic core, CD studies have shown they adopt an α-helical transmembrane conformation. mdpi.com This indicates that the tryptophan residues are anchored at the lipid-water interface, defining the protein's orientation within the bilayer. mdpi.com
The following table summarizes typical findings from fluorescence quenching experiments, which are used to determine the accessibility of the tryptophan residue to quenchers in the aqueous phase or within the lipid bilayer.
| Condition | Aqueous Quencher (e.g., Iodide) | Lipid-Based Quencher (e.g., Brominated Lipid) | Inferred Location of Tryptophan |
|---|---|---|---|
| Peptide in Aqueous Buffer | High Quenching Efficiency | N/A | Solvent-Exposed |
| Peptide + PC Vesicles | Reduced Quenching | Moderate Quenching | Partially Shielded, Interfacial |
| Peptide + PG/CL Vesicles | Strongly Reduced Quenching | High Quenching Efficiency | Deeper Penetration, Shielded from Aqueous Phase |
Vi. Research Methodologies and Theoretical Frameworks
In Vitro and In Vivo Model Systems for Functional Studies
Functional studies of D-tryptophan and its metabolites rely on various model systems to assess their physiological and pathological roles.
In Vitro Models: Cell-based assays are fundamental to understanding the molecular mechanisms of tryptophan derivatives. Organ slices provide a model that bridges the gap between cell culture and whole-organism studies. For instance, in vitro studies using human lung slices have been instrumental in demonstrating that interferon-γ can induce the de novo synthesis of indoleamine 2,3-dioxygenase (IDO), the enzyme that metabolizes tryptophan. pnas.org In these models, incubating lung slices with interferon-γ led to a significant depletion of tryptophan from the medium and its conversion to metabolites like (formyl)kynurenine. pnas.org
Cultured cell lines are also widely used. Rat hepatoma cell lines (e.g., MH1C1) and mouse hepatoma cells (Hepa-1) are employed to study the induction of cytochrome P450 enzymes (like CYP1A1) by tryptophan photoproducts. While placental cell lines like BeWo and JEG-3 have been used as models, research indicates they may not be suitable for studying placental tryptophan handling due to dissimilar expression patterns compared to primary cells.
In Vivo Models: Animal models are crucial for examining the systemic effects of D-amino acids. Mouse models have been particularly valuable in the study of D-tryptophan's immunomodulatory effects. For example, oral administration of D-tryptophan in drinking water was shown to prevent experimental asthma in mice by increasing regulatory T cells and reducing lung Th2 responses. medchemexpress.com These studies highlight how in vivo systems are used to connect metabolic inputs to complex physiological outcomes like allergic airway inflammation. medchemexpress.com
Enzymatic Assays for Kinetic and Inhibition Studies
Enzymatic assays are essential for characterizing the enzymes that metabolize D-tryptophan and for screening potential inhibitors. The primary enzyme that acts on D-tryptophan is indoleamine 2,3-dioxygenase (IDO), which catalyzes its oxidation to N-formyl-D-kynurenine.
Assays for IDO activity typically monitor the formation of the product, N-formylkynurenine. This can be done spectrophotometrically by measuring the increase in absorbance at 321 nm. rsc.org Alternatively, the reaction can be stopped, and N-formylkynurenine is hydrolyzed to kynurenine (B1673888), which is then quantified, often by HPLC. pnas.orgacs.org A common protocol involves incubating the enzyme with the substrate (D- or L-tryptophan) and necessary cofactors, terminating the reaction with perchloric or trichloroacetic acid, and heating to ensure complete conversion of the formylated product to kynurenine for measurement. pnas.org
These assays have revealed key kinetic properties. For instance, studies with IDO from rabbit intestine showed that while the enzyme can oxidize both L- and D-tryptophan, it exhibits significant substrate inhibition with the L-isomer but not the D-isomer. acs.org The standard components of an IDO enzymatic assay are detailed in the table below.
| Component | Function | Reference |
|---|---|---|
| Purified IDO1 Enzyme | Catalyzes the oxidation of tryptophan. Prone to autoxidation; only the ferrous form is active. | acs.org |
| L- or D-Tryptophan | The substrate for the enzymatic reaction. | acs.org |
| Ascorbic Acid | A reducing agent needed to keep the heme iron of IDO1 in the active ferrous state. | acs.org |
| Methylene (B1212753) Blue | An electron carrier that works with ascorbic acid to maintain IDO1 in its reduced state. | acs.org |
| Catalase | Removes hydrogen peroxide (H₂O₂), which can otherwise inhibit IDO1 activity. | acs.org |
| Phosphate Buffer | Maintains a stable pH, typically around 6.5 for IDO1 assays. | acs.org |
Computational Chemistry Approaches
Computational methods provide deep molecular-level insights into the behavior of molecules like formyl-D-tryptophan, predicting their interactions and stable structures where experimental data is lacking.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor or enzyme active site. This method is used to understand potential binding modes and to screen for potential inhibitors.
While direct docking studies on N-formyl-D-tryptophan are not prominent, the methodology has been applied extensively to related compounds. For example, tryptophan analogues have been docked into the active site of IDO1 to understand their binding and potential as inhibitors. rsc.orgrsc.org These studies help rationalize why certain analogues inhibit the enzyme and can guide the design of new, more potent compounds. rsc.orgrsc.org Docking simulations have shown that tryptophan analogues can adopt a binding pose similar to the natural substrate, L-tryptophan, within the IDO1 active site. rsc.org In some cases, docking studies have supported the hypothesis that certain inhibitors may bind at a recently discovered secondary site (Si site) rather than the primary substrate site. rsc.orgrsc.org
The table below summarizes findings from a docking study of various tryptophan metabolites with the human Aryl Hydrocarbon Receptor (AhR), illustrating the type of data generated.
| Compound | Docking Score (kcal/mol) | Key Insight | Reference |
|---|---|---|---|
| 6-Formylindolo[3,2-b]carbazole (FICZ) | -125.66 | Identified as the strongest docking Trp metabolite to AhR. | imrpress.com |
| Cinnabarinic acid | -107.51 | Demonstrates strong docking potential. | imrpress.com |
| 5-Hydroxytryptophan | -106.63 | Another Trp metabolite with strong docking to AhR. | imrpress.com |
| Tryptophan (Trp) | -98.78 | The precursor amino acid also docks effectively, suggesting potential antagonist behavior. | imrpress.com |
| N-Formylkynurenine (NFKyn) | Did not dock | The direct metabolite of Trp via IDO does not appear to interact with the AhR binding site in this model. | imrpress.com |
| Kynurenine (Kyn) | Did not dock | Like its formylated precursor, Kyn did not dock to the AhR. | imrpress.com |
Conformational modeling aims to determine the stable three-dimensional structures of a molecule. Understanding the preferred conformations is crucial as the shape of a molecule dictates its biological activity. For flexible molecules like this compound, a multitude of conformations are possible due to the rotation around single bonds.
A comprehensive conformational analysis of the related molecule N-formyl-L-tryptophanamide involved using a genetic algorithm to explore the potential energy surface (PES). nih.gov The resulting structures were then optimized using higher-level electronic structure calculations like Density Functional Theory (DFT). nih.gov This approach identified the most stable conformer as a folded structure stabilized by a strong intramolecular hydrogen bond. nih.gov Similar DFT-based methods have been applied to study dipeptides containing formylated D-amino acids, such as N-formyl-D-serine-D-alanine-NH2, to explore all possible stable conformers and investigate side-chain–backbone interactions. researchsquare.com These theoretical studies often compare the computed structures with experimental X-ray crystallography data from the Protein Data Bank (PDB) to validate the models. nih.gov
Bibliometric Analysis of D-Tryptophan Research Trends
Bibliometric analysis is a quantitative method used to explore the evolution and structure of a research field. A recent analysis of D-tryptophan research from 1987 to 2023, using the Web of Science Core Collection, provides significant insights into the trends relevant to its derivatives. [1 from first search]
The study analyzed 865 publications, revealing a shift in focus from basic D-tryptophan metabolism to its functions in medicinal chemistry, food science, and immunomodulation. [1 from first search] The analysis, utilizing tools like the "Bibliometrix" R package and CiteSpace, highlighted the United States as the leading country in publication volume. [1 from first search] Key research hotspots identified include the role of D-tryptophan as a precursor for drugs in cancer and other diseases, its immunomodulatory properties in conditions like allergic asthma, and its potential as a food preservative. [1 from first search] This type of analysis provides strong guidance for future research directions, pointing towards drug development and immunomodulation as key areas of interest. [1 from first search]
| Bibliometric Parameter | Finding for D-Tryptophan Research (1987-2023) | Reference |
|---|---|---|
| Number of Publications Analyzed | 865 | [1 from first search] |
| Top Publishing Country | USA | [1 from first search] |
| Prominent Journals | European Journal of Pharmacology, Journal of Biological Chemistry, Journal of Medicinal Chemistry | [1 from first search] |
| Evolving Research Focus | Shift from metabolism to medicinal chemistry, food science, and pharmacology. | [1 from first search] |
| Recent Research Hotspots | Immunomodulation, drug development (cancer, atherosclerosis, osteoporosis), food preservation. | [1 from first search] |
| Analysis Tools Used | Bibliometrix R package, CiteSpace | [1 from first search] |
Vii. Future Directions and Emerging Research Avenues for Formyl D Tryptophan
Elucidation of Underexplored Enzymatic Mechanisms
A primary frontier in Formyl-d-tryptophan research is the identification and characterization of enzymes responsible for its synthesis and catabolism. The metabolic fate of its L-enantiomer, L-tryptophan, is well-documented, primarily through the kynurenine (B1673888) pathway, where the enzyme indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) catalyzes the conversion to N-formyl-L-kynurenine. However, the enzymatic machinery that processes this compound remains largely hypothetical and presents a rich area for investigation.
Future research should focus on two key enzymatic classes:
Formamidases/Deformylases: A critical question is whether specific enzymes exist that can cleave the formyl group from the D-tryptophan backbone. Such an activity would release free D-tryptophan, which could then enter D-amino acid metabolic pathways. Investigating candidate enzymes, such as kynurenine formamidase (KFA)—which acts on N-formyl-L-kynurenine—for any promiscuous activity towards this compound is a logical starting point. The discovery of a stereoselective D-formyl-tryptophan deformylase would imply a regulated biological role for this compound.
D-Amino Acid Oxidases (DAAO): DAAO is a well-known FAD-dependent enzyme that catalyzes the oxidative deamination of neutral D-amino acids. Its substrate specificity is broad, but its activity towards N-acylated D-amino acids like this compound is not well-established. Future studies could employ kinetic assays to determine if this compound can act as a substrate, an inhibitor, or an allosteric modulator of DAAO. Such an interaction would directly link this compound to hydrogen peroxide production and the regulation of D-amino acid levels.
The table below outlines potential enzymatic interactions and the key research questions that need to be addressed.
| Enzyme Class | Potential Substrate | Hypothesized Action | Key Research Question |
|---|---|---|---|
| Formamidases (e.g., KFA analogs) | This compound | Deformylation | Does a stereospecific deformylase for D-isomers exist, or can L-specific enzymes process the D-form? |
| D-Amino Acid Oxidase (DAAO) | This compound | Oxidative Deamination / Inhibition | Is this compound a substrate or an inhibitor of DAAO, and how does the formyl group affect binding affinity? |
| Novel Dioxygenases | D-tryptophan | Formylation / Oxidation | Is there an unknown enzyme that catalyzes the direct formylation or oxidative ring-opening of D-tryptophan, analogous to IDO/TDO for L-tryptophan? |
Stereochemical Considerations in Biological Processes
Stereochemistry is a fundamental determinant of molecular function in biology. The distinction between this compound and its naturally abundant counterpart, N-formyl-L-tryptophan (an intermediate in some bacterial pathways), is critical and underexplored. The "D" configuration of the alpha-carbon fundamentally alters the three-dimensional shape of the molecule, which is expected to lead to distinct interactions with chiral biological targets like receptors and enzymes.
Emerging research must systematically compare the D- and L-enantiomers to dissect their unique biological effects. Key areas of investigation include:
Receptor Selectivity: Tryptophan metabolites are known ligands for the Aryl hydrocarbon Receptor (AhR). Future binding assays should directly compare the affinity and functional output (agonist vs. antagonist activity) of this compound and its L-enantiomer at the AhR binding site. The unique spatial orientation of the D-isomer may enable it to fit into the binding pocket differently, potentially leading to a novel pharmacological profile.
Metabolic Stability: Enzymes that degrade L-amino acids and their derivatives are often highly stereospecific. Consequently, this compound is hypothesized to be more resistant to degradation by common proteases and metabolic enzymes. This potential for increased biological half-life is a critical property to quantify, as it would allow the compound to exert more sustained effects or reach different tissue compartments compared to its L-form.
The following table summarizes the potential implications of the D-stereochemistry of this compound compared to its L-enantiomer.
| Property | N-Formyl-L-tryptophan (Hypothesized) | This compound (Hypothesized) | Future Research Focus |
|---|---|---|---|
| Enzymatic Degradation | Susceptible to L-specific peptidases/metabolic enzymes. | Resistant to L-specific enzymes; potentially targeted by D-specific enzymes (e.g., DAAO). | Comparative metabolic stability assays in cell lysates or in vivo models. |
| Receptor Interaction (e.g., AhR) | May act as a canonical ligand. | May exhibit different affinity (higher/lower) or function (agonist/antagonist/modulator). | Competitive binding assays and functional reporter gene assays. |
| Biological Half-Life | Relatively short. | Potentially longer, leading to sustained signaling. | Pharmacokinetic studies comparing the clearance rates of both enantiomers. |
Novel Synthetic Strategies for Advanced Derivatives
The advancement of our understanding of this compound is intrinsically linked to the ability of synthetic chemists to produce it efficiently and to generate a library of related analogs for structure-activity relationship (SAR) studies. Future synthetic efforts should move beyond the parent molecule and focus on creating advanced derivatives designed to probe and modulate biological systems with greater precision.
Key synthetic strategies for future exploration include:
Indole (B1671886) Ring Functionalization: The indole ring is a prime target for modification. The introduction of electron-withdrawing (e.g., fluorine, chlorine, nitro) or electron-donating (e.g., methoxy, methyl) groups at positions 4, 5, 6, or 7 can systematically alter the molecule's electronic properties, lipophilicity, and steric profile. These changes can fine-tune receptor binding affinity and metabolic stability.
Acyl Group Variation: The formyl group itself is a target for modification. Replacing it with other acyl groups (e.g., acetyl, propionyl, benzoyl) can help determine the structural and electronic requirements of the N-acyl moiety for biological activity. This can reveal whether the small, polar formyl group is essential or if other groups can be substituted to enhance properties.
Backbone and Carboxyl Group Modification: Esterification or amidation of the carboxylic acid can generate prodrugs with enhanced cell permeability. Furthermore, modifications to the ethylamino side chain could be explored to constrain the molecule's conformation.
The table below details potential derivative classes and the rationale for their synthesis.
| Derivative Class | Site of Modification | Synthetic Goal | Potential Outcome |
|---|---|---|---|
| Halogenated Analogs | Indole Ring (e.g., 5-Fluoro, 6-Chloro) | Modulate electronic properties and block metabolic oxidation sites. | Enhanced receptor affinity or increased metabolic stability. |
| N-Acyl Variants | Amine Group | Replace formyl with acetyl, propionyl, etc. | Probe SAR at the N-acyl position; alter potency or selectivity. |
| Carboxylate Esters | Carboxylic Acid | Create methyl or ethyl esters. | Improved lipophilicity and cell membrane permeability (prodrug strategy). |
| Alkylated Analogs | Indole Ring (e.g., 2-Methyl) | Introduce steric bulk to influence binding orientation. | Altered receptor selectivity or antagonist properties. |
Development of this compound-Based Probes for Metabolic Pathways
To move from correlational studies to a mechanistic understanding, it is essential to develop chemical probes based on the this compound scaffold. These tools would enable researchers to visualize the molecule's subcellular localization, identify its direct binding partners, and trace its metabolic fate with high precision.
The development of such probes is a key future direction, with several promising strategies:
Fluorescent Probes: Covalent attachment of a fluorophore (e.g., nitrobenzofurazan (NBD) or a coumarin (B35378) derivative) to a position on the indole ring that is not critical for biological activity. These probes would allow for real-time imaging of this compound uptake, distribution, and accumulation in live cells via fluorescence microscopy.
Affinity-Based Probes: Incorporating a biotin (B1667282) tag, typically via a flexible linker attached to the indole ring or the carboxylate group. Biotinylated this compound can be used in pulldown assays with streptavidin-coated beads to isolate and subsequently identify binding proteins from cell lysates using mass spectrometry.
Photoaffinity Probes: Designing analogs that contain a photoreactive moiety, such as a diazirine or an aryl azide. Upon UV irradiation, this group forms a covalent bond with any molecule in close proximity, thus permanently "tagging" the direct binding targets of this compound for unambiguous identification.
Isotopically Labeled Analogs: Synthesizing this compound with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) would create tracers for metabolic flux analysis. Using mass spectrometry or NMR, researchers could follow the incorporation of these heavy atoms into downstream metabolites, providing a definitive map of its metabolic pathways.
This multi-pronged approach to probe development will be instrumental in deorphanizing the biological function of this compound.
| Probe Type | Required Modification | Primary Application | Key Information Gained |
|---|---|---|---|
| Fluorescent Probe | Attachment of a fluorophore (e.g., NBD). | Live-cell imaging. | Subcellular localization and dynamics of uptake. |
| Biotinylated Probe | Attachment of a biotin tag. | Affinity purification / pulldown assays. | Identification of direct protein binding partners. |
| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., diazirine). | Covalent labeling of target proteins in situ. | Unambiguous identification of direct interactors. |
| Isotopically Labeled Probe | Synthesis with stable isotopes (¹³C, ¹⁵N). | Metabolic tracing. | Mapping of catabolic pathways and metabolite fate. |
Q & A
Q. What are the primary biological roles of Formyl-D-tryptophan, and how can its presence be experimentally detected?
this compound is a modified amino acid derivative implicated in immune modulation, particularly in suppressing T-cell activity. Detection methods include high-performance liquid chromatography (HPLC) for separation and quantification, coupled with mass spectrometry (MS) for structural confirmation . Researchers should optimize extraction protocols (e.g., using acid hydrolysis) to preserve its integrity and avoid degradation. Validation via spike-and-recovery experiments in biological matrices (e.g., serum or tissue homogenates) is critical to ensure assay accuracy.
Q. What synthesis routes are commonly employed to produce this compound for experimental use?
Synthesis typically involves formylation of D-tryptophan using formic acid or acetic-formic anhydride under controlled conditions. A detailed protocol includes:
- Dissolving D-tryptophan in anhydrous formic acid at 0–4°C.
- Gradual addition of acetic anhydride to avoid overheating.
- Purification via recrystallization or column chromatography. Researchers must verify product purity using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, ensuring absence of racemization or side products .
Q. How does this compound interact with indoleamine 2,3-dioxygenase (IDO) in immune regulation?
this compound acts as a substrate analog for IDO, a key enzyme in tryptophan catabolism. IDO catalyzes its conversion into kynurenine pathway metabolites, depleting local tryptophan levels and inhibiting T-cell proliferation. Experimental validation involves:
- In vitro enzyme assays with recombinant IDO.
- Measuring tryptophan depletion via fluorescence-based kits.
- Correlating results with T-cell suppression in co-culture models (e.g., mixed lymphocyte reactions) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the immunosuppressive efficacy of this compound across different experimental models?
Discrepancies often arise from variations in IDO expression levels, cellular microenvironments, or metabolite stability. To address this:
- Standardize model systems (e.g., use IDO-knockout controls).
- Quantify local tryptophan concentrations and kynurenine ratios using LC-MS/MS.
- Apply meta-analysis frameworks to compare outcomes across studies, as described in formal data structuring guidelines .
- Consider species-specific differences (e.g., murine vs. human IDO kinetics).
Q. What experimental designs are optimal for studying this compound's role in maternal-fetal tolerance?
Utilize in vivo models (e.g., pregnant mice treated with IDO inhibitors) to assess fetal rejection rates. Key steps include:
- Administering this compound or analogs via osmotic pumps.
- Flow cytometry to quantify regulatory T cells (Tregs) at the maternal-fetal interface.
- Histopathological analysis of placental tissues for immune infiltration. Adhere to ethical frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure study validity .
Q. How can researchers integrate multi-omics approaches to elucidate novel pathways influenced by this compound?
Combine transcriptomics (RNA-seq), metabolomics (untargeted MS), and proteomics (LC-MS/MS) to map systemic effects. For example:
- Cluster differentially expressed genes in IDO-high vs. IDO-low tissues.
- Perform pathway enrichment analysis (e.g., KEGG, Reactome) to identify immune-related networks.
- Validate findings using CRISPR/Cas9-mediated gene editing in cell lines .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
